4-Chloro-5,8-dimethoxynaphthalen-1-ol
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Overview
Description
4-Chloro-5,8-dimethoxynaphthalen-1-ol is an organic compound with the molecular formula C12H11ClO3 It is a derivative of naphthalene, characterized by the presence of chlorine and methoxy groups on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,8-dimethoxynaphthalen-1-ol typically involves the chlorination and methoxylation of naphthalene derivatives. One common method includes the reaction of 5,8-dimethoxynaphthalene with chlorine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,8-dimethoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy or methoxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
4-Chloro-5,8-dimethoxynaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5,8-dimethoxynaphthalen-1-ol involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as oxidative stress response or apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,5-dimethoxyaniline: Another chlorinated and methoxylated naphthalene derivative with similar chemical properties.
5,8-Dimethoxynaphthalene: Lacks the chlorine atom but shares the methoxy groups, leading to different reactivity and applications.
Uniqueness
4-Chloro-5,8-dimethoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and methoxy groups makes it a versatile compound for various applications .
Properties
CAS No. |
89474-94-2 |
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Molecular Formula |
C12H11ClO3 |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
4-chloro-5,8-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C12H11ClO3/c1-15-9-5-6-10(16-2)12-8(14)4-3-7(13)11(9)12/h3-6,14H,1-2H3 |
InChI Key |
PGWQJCCNEVSKPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=C(C=CC(=C12)O)Cl)OC |
Origin of Product |
United States |
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